molecular formula C24H28N2O2 B4621626 N,N'-(1,2-ethanediyldi-4,1-phenylene)dicyclobutanecarboxamide

N,N'-(1,2-ethanediyldi-4,1-phenylene)dicyclobutanecarboxamide

Cat. No. B4621626
M. Wt: 376.5 g/mol
InChI Key: QVGRPJBHFNTQBB-UHFFFAOYSA-N
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Description

N,N'-(1,2-ethanediyldi-4,1-phenylene)dicyclobutanecarboxamide, commonly known as EPCB, is a cyclic peptide that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EPCB has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Photoreactivity and Molecular Structure

  • The study of cyclobutane derivatives reveals their potential in photoreactivity applications, such as reversible [2+2] photoreaction behaviors, which are crucial for developing photoresponsive materials (Li et al., 2007).

Inhibitory Mechanisms and Binding Sites

  • Research on similar cyclobutane derivatives has led to the discovery of novel small-molecule binding sites, providing insights into inhibitory mechanisms against specific proteins. This knowledge is vital for drug discovery, especially in targeting diseases like obesity (He et al., 2015).

Synthesis and Organic Chemistry

  • Studies on the synthesis of aminocyclobutanes through ring expansion of N-vinyl-beta-lactams expand the repertoire of organic synthesis methods, enabling the creation of novel organic compounds with potential applications in medicinal chemistry and material science (Cheung & Yudin, 2009).

Crystal Structure and Material Properties

  • The determination of crystal structures of related compounds furthers the understanding of molecular interactions and material properties. Such studies are foundational for the development of new materials with tailored properties for applications in nanotechnology, electronics, and pharmaceuticals (Lin et al., 2001).

Polymerization and Material Science

  • Research into the polymerization and cycloaddition reactions of N-vinylcarbazole with tetracyanoethylene contributes to the development of new polymeric materials. These materials have potential applications in coatings, adhesives, and electronic devices due to their unique electrical and optical properties (Bawn, Ledwith, & Sambhi, 1971).

properties

IUPAC Name

N-[4-[2-[4-(cyclobutanecarbonylamino)phenyl]ethyl]phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c27-23(19-3-1-4-19)25-21-13-9-17(10-14-21)7-8-18-11-15-22(16-12-18)26-24(28)20-5-2-6-20/h9-16,19-20H,1-8H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGRPJBHFNTQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)CCC3=CC=C(C=C3)NC(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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